Desisobutyryl-Ciclesonide: A Technical Guide to the Active Metabolite
Desisobutyryl-Ciclesonide: A Technical Guide to the Active Metabolite
Introduction: The Significance of Desisobutyryl-Ciclesonide
Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) ciclesonide.[1][2] Ciclesonide itself is a prodrug with low affinity for the glucocorticoid receptor (GR).[3][4] Its therapeutic efficacy in the treatment of asthma and allergic rhinitis is primarily attributed to the in-situ conversion to des-CIC within the lungs and other target tissues.[2][4] This localized activation is a key feature of ciclesonide's design, aiming to maximize topical anti-inflammatory effects while minimizing systemic side effects.[5] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for desisobutyryl-ciclesonide, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Desisobutyryl-ciclesonide, with the systematic name (11β,16α)-16,17-[[(R)-Cyclohexylmethylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione, is a corticosteroid characterized by a pregnane skeleton.[6] Its structure is distinguished by the absence of the isobutyryl group at the C21 position, which is present in the parent drug, ciclesonide.
Table 1: Physicochemical Properties of Desisobutyryl-Ciclesonide
| Property | Value | Source |
| Molecular Formula | C28H38O6 | [7] |
| Molecular Weight | 470.6 g/mol | [7] |
| CAS Number | 161115-59-9 | [6] |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in Methanol.[6] Water solubility is low.[8] | [6][8] |
| pKa (Predicted) | 12.87 ± 0.10 | |
| XLogP3 | 3.7 | [7] |
Metabolic Activation: From Ciclesonide to Desisobutyryl-Ciclesonide
The conversion of the inactive prodrug ciclesonide to the active metabolite des-CIC is a critical step for its therapeutic action. This biotransformation is catalyzed by endogenous esterases present in the airways and other tissues, which hydrolyze the isobutyrate ester at the C21 position.[2]
Signaling pathway of des-CIC via the glucocorticoid receptor.
Further Metabolism and Pharmacokinetics
Following its formation, des-CIC can undergo reversible esterification with fatty acids, such as oleic and palmitic acid, to form lipophilic conjugates. These conjugates can act as a depot of the active drug within the lung tissue, potentially contributing to the prolonged duration of action of ciclesonide. [2]Systemically, des-CIC is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into inactive metabolites. [1]
Experimental Protocols
Synthesis of Desisobutyryl-Ciclesonide (Representative Method)
Objective: To hydrolyze the isobutyrate ester at the C21 position of ciclesonide to yield desisobutyryl-ciclesonide.
Materials:
-
Ciclesonide
-
Methanol (HPLC grade)
-
Potassium carbonate (K2CO3) or another mild base
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve ciclesonide in a suitable solvent system, such as a mixture of methanol and dichloromethane.
-
Hydrolysis: Cool the solution in an ice bath and add a mild base, such as a solution of potassium carbonate in water, dropwise with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure selective hydrolysis of the C21 ester without affecting other functional groups.
-
Quenching: Once the reaction is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a neutral pH.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude desisobutyryl-ciclesonide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the identity and purity of the synthesized desisobutyryl-ciclesonide using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Characterization
Objective: To determine the purity of a desisobutyryl-ciclesonide sample.
Instrumentation and Conditions (Representative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [9]* Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid as a modifier). A typical gradient could start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm. [10]* Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the des-CIC sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Standard Preparation: Prepare a standard solution of des-CIC of known purity in the same solvent.
-
Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the des-CIC peak relative to the total peak area in the chromatogram.
Objective: To quantify the concentration of des-CIC in plasma or serum samples.
Instrumentation and Conditions (Representative):
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an appropriate ionization source (e.g., APCI or ESI). [11]* Column: A C18 reversed-phase column suitable for LC-MS applications. [11]* Mobile Phase: A gradient of methanol and water containing 0.1% formic acid. [11]* Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for des-CIC and an internal standard. For des-CIC (protonated molecule [M+H]+ at m/z 471), characteristic product ions can be monitored. Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma or serum, add an internal standard (e.g., a deuterated analog of des-CIC).
-
Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether). [11] * Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve using standards of known des-CIC concentrations and quantify the amount of des-CIC in the samples based on the peak area ratios of the analyte to the internal standard.
Objective: To confirm the chemical structure of desisobutyryl-ciclesonide.
Instrumentation and Conditions (Representative):
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments: Acquire 1H NMR, 13C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Expected Spectral Features:
-
1H NMR: Signals corresponding to the steroid backbone protons, the cyclohexyl group protons, and the protons of the dihydroxy acetone side chain. The absence of signals corresponding to the isobutyryl group would be a key indicator of successful synthesis.
-
13C NMR: Resonances for all 28 carbon atoms in the molecule, with chemical shifts characteristic of the steroid framework and the acetal and dihydroxyacetone functionalities.
Conclusion
Desisobutyryl-ciclesonide stands as a testament to the power of prodrug design in modern pharmacotherapy. Its localized activation and high affinity for the glucocorticoid receptor provide a potent anti-inflammatory effect directly at the site of action, with a favorable safety profile. A thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its characterization and quantification are paramount for ongoing research and the development of new respiratory therapies. This guide provides a foundational framework for scientists and researchers working with this important active metabolite.
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